4-(Trifluoromethyl)benzophenone

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88328. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

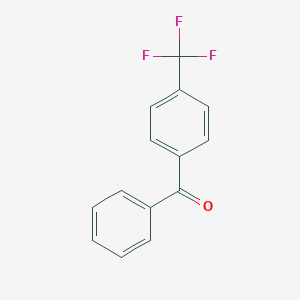

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

phenyl-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O/c15-14(16,17)12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTYZZYAMUVKQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10223122 | |

| Record name | 4-(Trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728-86-9 | |

| Record name | 4′-Trifluoromethylbenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=728-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)benzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000728869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 728-86-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethyl)benzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethyl)benzophenone (CAS 728-86-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)benzophenone (CAS 728-86-9), a versatile ketone intermediate with significant applications in organic synthesis, pharmaceutical development, and materials science. This document consolidates its chemical and physical properties, detailed spectroscopic data, experimental protocols for its synthesis and purification, and explores its role as a key building block in the creation of biologically active molecules and as a photoinitiator in polymerization processes.

Chemical and Physical Properties

This compound, also known as phenyl[4-(trifluoromethyl)phenyl]methanone or 4-benzoylbenzotrifluoride, is a white to light yellow crystalline solid. The presence of the trifluoromethyl group significantly influences its electronic properties, making the carbonyl group more electrophilic compared to unsubstituted benzophenone.

| Property | Value | Reference(s) |

| CAS Number | 728-86-9 | [1] |

| Molecular Formula | C₁₄H₉F₃O | [1] |

| Molecular Weight | 250.22 g/mol | [1] |

| IUPAC Name | Phenyl[4-(trifluoromethyl)phenyl]methanone | [1] |

| Synonyms | 4-Benzoylbenzotrifluoride, p-(Trifluoromethyl)benzophenone | [1] |

| Melting Point | 114-119 °C | |

| Boiling Point | Not specified | |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | |

| Appearance | White to light yellow crystalline solid |

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ is expected to show signals corresponding to the aromatic protons. The protons on the phenyl ring and the trifluoromethyl-substituted phenyl ring will appear as multiplets in the aromatic region, typically between δ 7.4 and 7.9 ppm. Due to the electron-withdrawing nature of the trifluoromethyl group and the carbonyl group, the protons on the trifluoromethyl-substituted ring, particularly those ortho and meta to the carbonyl group, will be shifted downfield.

Expected Chemical Shifts (in CDCl₃):

-

δ 7.8-7.9 ppm (m): Protons on the trifluoromethyl-substituted phenyl ring.

-

δ 7.5-7.7 ppm (m): Protons on the unsubstituted phenyl ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon is expected to appear significantly downfield. The carbon bearing the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms.

Expected Chemical Shifts (in CDCl₃):

-

δ 195-197 ppm: Carbonyl carbon (C=O).

-

δ 120-140 ppm: Aromatic carbons.

-

Quartet centered around δ 125 ppm (J ≈ 272 Hz): Trifluoromethyl carbon (-CF₃).[2]

-

Quartet centered around δ 134 ppm (J ≈ 33 Hz): Carbon attached to the -CF₃ group.[2]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound will show a prominent molecular ion peak (M⁺) at m/z 250. The fragmentation pattern is expected to involve cleavage at the carbonyl group, leading to characteristic fragment ions.

Expected Fragmentation Pattern:

-

m/z 250: Molecular ion [C₁₄H₉F₃O]⁺.

-

m/z 173: Loss of the phenyl group [C₇H₄F₃O]⁺.

-

m/z 145: Loss of the trifluoromethylphenyl group [C₇H₅O]⁺.

-

m/z 105: Phenylcarbonyl cation [C₇H₅O]⁺.

-

m/z 77: Phenyl cation [C₆H₅]⁺.

Infrared (IR) Spectroscopy

The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl stretching vibration. The C-F stretching vibrations of the trifluoromethyl group will also be prominent.

Expected Characteristic Peaks (KBr pellet):

-

~1660 cm⁻¹: Strong C=O stretching vibration.

-

~1320 cm⁻¹: Strong C-F stretching vibration.

-

~1600, 1450 cm⁻¹: C=C stretching vibrations of the aromatic rings.

-

~3060 cm⁻¹: Aromatic C-H stretching vibrations.

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

This compound is commonly synthesized via a Friedel-Crafts acylation reaction between benzoyl chloride and trifluoromethylbenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3]

Materials:

-

Trifluoromethylbenzene

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser

-

Ice bath

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the suspension in an ice bath to 0-5 °C.

-

Slowly add benzoyl chloride (1.0 equivalent) to the stirred suspension via a dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, add trifluoromethylbenzene (1.0-1.2 equivalents) dropwise to the reaction mixture, ensuring the temperature remains controlled.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

graph Synthesis_Workflow {

layout=dot;

rankdir=LR;

node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [color="#4285F4"];

A [label="Suspend AlCl3 in DCM"];

B [label="Add Benzoyl Chloride at 0-5 C"];

C [label="Add Trifluoromethylbenzene"];

D [label="Reaction at RT"];

E [label="Quench with HCl/Ice"];

F [label="Work-up & Extraction"];

G [label="Drying & Concentration"];

H [label="Crude Product"];

A -> B -> C -> D -> E -> F -> G -> H;

}

Caption: Simplified mechanism of Type II photoinitiation by a benzophenone (BP) derivative.

Safety and Handling

This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[1]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

In case of contact:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with a range of applications in organic synthesis and materials science. Its unique electronic properties, imparted by the trifluoromethyl group, make it a useful building block for the synthesis of novel compounds with potential biological activity and an effective photoinitiator for polymerization reactions. The information provided in this technical guide serves as a comprehensive resource for researchers and professionals working with this compound.

References

An In-depth Technical Guide to 4-(Trifluoromethyl)benzophenone

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)benzophenone, a key intermediate in the synthesis of fine chemicals and pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and analysis.

Core Molecular Data

This compound is a substituted aromatic ketone. The presence of the trifluoromethyl group significantly influences its chemical reactivity and physical properties, making it a valuable building block in organic synthesis.

| Property | Value |

| Molecular Formula | C₁₄H₉F₃O |

| Molecular Weight | 250.22 g/mol |

| IUPAC Name | Phenyl(4-(trifluoromethyl)phenyl)methanone |

| CAS Number | 728-86-9 |

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with 4-(trifluoromethyl)benzoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Materials:

-

Benzene

-

4-(Trifluoromethyl)benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (CH₂Cl₂) (as solvent)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser is set up in a fume hood. The entire apparatus should be flame-dried or oven-dried to ensure anhydrous conditions.

-

Reagent Addition: The flask is charged with anhydrous aluminum chloride and dry dichloromethane. The mixture is cooled in an ice bath. A solution of 4-(trifluoromethyl)benzoyl chloride in dry dichloromethane is added to the addition funnel.

-

Benzene Addition: Benzene is added to the stirred suspension of aluminum chloride in dichloromethane.

-

Acylation: The solution of 4-(trifluoromethyl)benzoyl chloride is added dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Quenching: The reaction is carefully quenched by pouring it over crushed ice, followed by the slow addition of dilute hydrochloric acid to decompose the aluminum chloride complex.

-

Work-up: The organic layer is separated using a separatory funnel. The aqueous layer is extracted with dichloromethane. The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Analytical Methodologies

Accurate analysis of this compound is crucial for quality control and reaction monitoring. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., equipped with a quadrupole analyzer).

-

Capillary column suitable for aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

Sample Preparation:

-

A stock solution of this compound is prepared in a suitable solvent such as dichloromethane or ethyl acetate.

-

A calibration curve is generated using a series of standard solutions of known concentrations.

-

The sample to be analyzed is dissolved in the same solvent and diluted to fall within the calibration range.

GC-MS Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium, at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 15°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-350.

Data Analysis: The retention time and the mass spectrum of the analyte are compared with those of a reference standard for identification. Quantification is performed by integrating the peak area and using the calibration curve.

NMR spectroscopy provides detailed information about the molecular structure of the compound. Both ¹H and ¹⁹F NMR are particularly useful for characterizing this compound.

Sample Preparation:

-

Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

The solution is transferred to an NMR tube.

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz or higher.

-

Typical Chemical Shifts (in CDCl₃): The spectrum will show multiplets in the aromatic region (approximately 7.4-7.8 ppm) corresponding to the protons on the two phenyl rings.

¹⁹F NMR Spectroscopy:

-

Spectrometer Frequency: A frequency appropriate for fluorine nuclei (e.g., 376 MHz on a 400 MHz ¹H spectrometer).

-

Typical Chemical Shift (in CDCl₃): A singlet is expected for the -CF₃ group, typically around -63 ppm (relative to a CFCl₃ standard).

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and analysis processes described above.

Caption: Workflow for the synthesis of this compound.

Caption: Analytical workflow for this compound.

4-(Trifluoromethyl)benzophenone physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)benzophenone is a substituted aromatic ketone that serves as a key intermediate in the synthesis of various organic compounds. Its trifluoromethyl group significantly influences its chemical reactivity and physical properties, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its key characteristics.

Chemical Identity and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] Key identification and physical data are summarized in the tables below.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Phenyl[4-(trifluoromethyl)phenyl]methanone, p-Trifluoromethylbenzophenone |

| CAS Number | 728-86-9 |

| Molecular Formula | C₁₄H₉F₃O |

| Molecular Weight | 250.22 g/mol |

| InChI | InChI=1S/C14H9F3O/c15-14(16,17)12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h1-9H |

| InChIKey | OHTYZZYAMUVKQS-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F |

| Physical Property | Value |

| Physical State | Crystalline Solid[1] |

| Color | Off-white to beige[1] |

| Melting Point | 114-116 °C[1] |

| Boiling Point | 309.2 ± 42.0 °C (Predicted)[1] |

| Solubility | Soluble in organic solvents.[2] Specific quantitative data is not readily available. |

| Storage | Sealed in a dry place at room temperature.[1] |

Chemical and Spectroscopic Properties

The chemical behavior of this compound is largely dictated by the electron-withdrawing nature of the trifluoromethyl group and the reactivity of the ketone functional group.

| Chemical Property | Description |

| Reactivity | The ketone group can undergo typical reactions such as reduction to a secondary alcohol and nucleophilic addition. The trifluoromethyl group is generally stable but can influence the reactivity of the aromatic ring. |

| Stability | Stable under normal laboratory conditions.[3] |

| Incompatible Materials | Strong oxidizing agents.[4] |

Spectroscopic Data:

| Spectroscopy | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.89 (d, J=8.1 Hz, 2H), 7.80 (d, J=8.1 Hz, 2H), 7.75 (d, J=7.4 Hz, 2H), 7.62 (t, J=7.4 Hz, 1H), 7.51 (t, J=7.7 Hz, 2H). |

| IR Spectrum | Key peaks corresponding to C=O stretching and C-F stretching are expected. The NIST WebBook provides access to the IR spectrum. |

| Mass Spectrum | Molecular Ion (M⁺): m/z = 250. |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of (trifluoromethyl)benzene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Materials:

-

(Trifluoromethyl)benzene

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, addition funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the flask in an ice bath.

-

Addition of Reactants: To the stirred suspension, slowly add a solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane from the addition funnel. Following this, add (trifluoromethyl)benzene (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for several hours until the reaction is complete (monitor by TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Spectroscopic Analysis Protocols

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrument: A 400 MHz NMR spectrometer.

-

Parameters: Acquire the proton NMR spectrum using standard parameters. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy:

-

Sample Preparation (KBr Pellet Method): Since this compound is a solid, the KBr pellet method is suitable. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Parameters: Record the spectrum over the range of 4000-400 cm⁻¹.

Mandatory Visualization

Caption: Synthesis workflow for this compound.

Conclusion

This compound is a versatile chemical intermediate with well-defined physical and chemical properties. The synthetic route via Friedel-Crafts acylation is a standard and effective method for its preparation. The spectroscopic data provided serve as a reliable reference for the identification and characterization of this compound. This guide offers essential technical information for researchers and professionals working with this compound in various scientific and industrial applications.

References

Spectral Analysis of 4-(Trifluoromethyl)benzophenone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4-(trifluoromethyl)benzophenone, a key intermediate in pharmaceutical and materials science research. The document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Core Spectral Data

The structural integrity and purity of this compound can be reliably ascertained through a combination of spectroscopic techniques. The following sections and tables summarize the key spectral data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum exhibits signals in the aromatic region, consistent with the two phenyl rings. The electron-withdrawing trifluoromethyl group causes a downfield shift of the protons on the substituted ring.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.89 | d | 2H, ortho-protons on trifluoromethyl-substituted ring |

| ~7.81 | m | 2H, ortho-protons on unsubstituted ring |

| ~7.75 | d | 2H, meta-protons on trifluoromethyl-substituted ring |

| ~7.63 | m | 1H, para-proton on unsubstituted ring |

| ~7.51 | m | 2H, meta-protons on unsubstituted ring |

Table 1: ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃).[1]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum shows distinct signals for the carbonyl carbon, the trifluoromethyl carbon, and the aromatic carbons.

| Chemical Shift (δ) ppm | Assignment |

| 195.6 | C=O (carbonyl) |

| 140.7 | Quaternary C (ipso- to C=O on CF₃-substituted ring) |

| 137.3 | Quaternary C (ipso- to C=O on unsubstituted ring) |

| 134.4 (q) | Quaternary C (ipso- to CF₃) |

| 132.9 | CH (para- on unsubstituted ring) |

| 130.2 | CH (ortho- on CF₃-substituted ring) |

| 130.0 | CH (ortho- on unsubstituted ring) |

| 128.6 | CH (meta- on unsubstituted ring) |

| 125.6 (q) | CH (meta- on CF₃-substituted ring) |

| 123.6 (q) | CF₃ |

Table 2: ¹³C NMR Spectral Data for this compound (100 MHz, CDCl₃). Note: Quartets (q) are due to coupling with fluorine atoms.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl group and the C-F bonds of the trifluoromethyl group.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3070 | Aromatic C-H stretch | Medium |

| ~1665 | C=O (carbonyl) stretch | Strong |

| ~1600, ~1450 | Aromatic C=C stretch | Medium-Strong |

| ~1320 | C-F stretch (trifluoromethyl) | Strong |

| ~1170, ~1130 | C-F stretch (trifluoromethyl) | Strong |

| ~850 | C-H out-of-plane bend | Strong |

Table 3: Characteristic IR Absorption Bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

| m/z | Relative Intensity (%) | Assignment |

| 250.1 | ~37 | [M]⁺ (Molecular Ion) |

| 173.1 | ~26 | [M - C₆H₅]⁺ |

| 145.0 | ~26 | [C₇H₄F₃]⁺ |

| 105.0 | 100 | [C₆H₅CO]⁺ (Base Peak) |

| 77.0 | ~35 | [C₆H₅]⁺ |

Table 4: Key Mass Spectrometry Data for this compound.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented.

NMR Spectroscopy

A sample of this compound (~10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) in a 5 mm NMR tube. The spectrum is acquired on a 400 MHz NMR spectrometer. For ¹H NMR, typically 16-32 scans are acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio, with a relaxation delay of 2-5 seconds. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

FT-IR Spectroscopy

For a solid sample, a small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (for KBr pellet) or clean ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Mass spectral data is typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column and then introduced into the mass spectrometer. The EI source bombards the molecules with electrons (typically at 70 eV), causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio.

Workflow Visualization

The general workflow for the spectral analysis of a chemical compound like this compound is illustrated below.

References

A Technical Guide to Determining the Solubility of 4-(Trifluoromethyl)benzophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 4-(trifluoromethyl)benzophenone in various organic solvents. In the absence of extensive published quantitative solubility data for this compound, this document focuses on equipping researchers with the necessary experimental protocols to generate reliable solubility data in-house. Detailed procedures for gravimetric analysis, UV/Vis spectroscopy, and High-Performance Liquid Chromatography (HPLC) are presented, alongside guidance on solvent selection based on the physicochemical properties of the target compound. This guide is intended to be a practical resource for scientists in research and development, particularly within the pharmaceutical and chemical industries, where accurate solubility data is critical for process development, formulation, and quality control.

Introduction

This compound is a fluorinated aromatic ketone of significant interest in organic synthesis and medicinal chemistry. Its trifluoromethyl group imparts unique electronic properties, influencing its reactivity and potential biological activity. Understanding the solubility of this compound in a range of organic solvents is paramount for its application in various chemical processes, including reaction optimization, purification, crystallization, and formulation development.

The solubility of a solid in a liquid is a fundamental thermodynamic property representing the maximum amount of the solid that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution. This parameter is crucial for:

-

Reaction Chemistry: Ensuring reactants are in the same phase for efficient reaction kinetics.

-

Process Development: Designing and optimizing crystallization and purification processes.

-

Formulation Science: Developing stable and bioavailable drug products.

-

Analytical Chemistry: Preparing standards and sample solutions for analysis.

This guide provides detailed experimental protocols for determining the solubility of this compound, enabling researchers to generate the precise data required for their specific applications.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound can aid in the selection of appropriate solvents and analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₉F₃O | [1] |

| Molecular Weight | 250.22 g/mol | [1] |

| Melting Point | 113 - 116 °C | [2] |

| Appearance | Off-white to beige crystalline solid | [2] |

| Polarity | Moderately polar | Inferred from structure |

The presence of the polar carbonyl group and the electronegative trifluoromethyl group, combined with the nonpolar phenyl rings, suggests that this compound will exhibit moderate polarity. Therefore, it is expected to be more soluble in polar aprotic and moderately polar solvents. The principle of "like dissolves like" is a useful initial guide for solvent screening.[3][4]

Experimental Protocols for Solubility Determination

The following sections detail three common and reliable methods for determining the solubility of a solid compound in an organic solvent. The choice of method will depend on the available equipment, the required accuracy, and the properties of the solvent.

Gravimetric Method

The gravimetric method is a straightforward and cost-effective technique for determining solubility.[5][6][7][8] It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume or mass of the saturated solution to determine the mass of the dissolved solute.[5][8]

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period to reach equilibrium. This can be achieved using a shaker, magnetic stirrer, or rotator in a temperature-controlled environment (e.g., an incubator or water bath). Equilibration time can vary from a few hours to 24 hours or more and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[5]

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully separate the saturated supernatant from the solid phase. This can be done by:

-

Filtration: Using a syringe filter (e.g., 0.45 µm PTFE) to draw the supernatant. Ensure the filter is compatible with the organic solvent.

-

Centrifugation: Centrifuging the sample and carefully decanting the supernatant.

-

-

Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a precise volume or mass of the clear saturated supernatant to the evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, cool the evaporating dish in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation: The solubility (S) can be calculated as follows:

S (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of supernatant (L)

S ( g/100 g solvent) = [(Mass of dish with residue - Mass of empty dish) / (Mass of supernatant and dish - Mass of dish with residue)] x 100

UV/Vis Spectroscopy Method

This method is suitable if this compound exhibits a significant UV absorbance in the chosen solvent and the solvent itself is transparent in that region of the UV spectrum.[9][10][11]

Methodology:

-

Preparation of Saturated Solution: Follow steps 1-3 from the Gravimetric Method (Section 3.1).

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) using a UV/Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.[11][12]

-

-

Sample Analysis:

-

Take a known volume of the clear saturated supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λ_max.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly accurate and precise method for determining solubility, especially for complex mixtures or when high sensitivity is required.[13][14][15]

Methodology:

-

Preparation of Saturated Solution: Follow steps 1-3 from the Gravimetric Method (Section 3.1).

-

HPLC System and Conditions:

-

Use an HPLC system equipped with a suitable detector (e.g., UV detector set at the λ_max of this compound).

-

Select an appropriate column (e.g., a C18 reversed-phase column) and a mobile phase that provides good separation and peak shape for the analyte. The mobile phase will typically be a mixture of an organic solvent (e.g., acetonitrile or methanol) and water.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a solvent compatible with the mobile phase.

-

Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Sample Analysis:

-

Take a known volume of the clear saturated supernatant and dilute it with a known volume of the mobile phase or a compatible solvent to bring the concentration within the linear range of the calibration curve.

-

Inject the same fixed volume of the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is highly recommended.

Table 1: Solubility of this compound in Various Organic Solvents at a Specified Temperature

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |

| Methanol | 25 | |||

| Ethanol | 25 | |||

| n-Propanol | 25 | |||

| n-Butanol | 25 | |||

| Acetone | 25 | |||

| Toluene | 25 | |||

| Ethyl Acetate | 25 |

Note: The table should be populated with experimentally determined data.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While readily available quantitative solubility data for this compound is limited, this guide provides the necessary framework and detailed experimental protocols for researchers to determine this crucial parameter in their laboratories. By following the outlined procedures for the gravimetric, UV/Vis spectroscopic, or HPLC methods, scientists can generate accurate and reliable solubility data. This information is indispensable for the effective use of this compound in research, development, and manufacturing, ultimately enabling advancements in organic synthesis, medicinal chemistry, and materials science.

References

- 1. This compound | C14H9F3O | CID 69767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. chem.ws [chem.ws]

- 4. youtube.com [youtube.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pharmajournal.net [pharmajournal.net]

- 9. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. improvedpharma.com [improvedpharma.com]

- 14. pharmaguru.co [pharmaguru.co]

- 15. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

An In-depth Technical Guide to the Safety of 4-(Trifluoromethyl)benzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data sheet (SDS) information for 4-(Trifluoromethyl)benzophenone (CAS No. 728-86-9). The information is intended for researchers, scientists, and professionals in the field of drug development who may handle or utilize this compound in their work. This document synthesizes available data on the physical, chemical, and toxicological properties of this compound, and where specific data for this compound is unavailable, it references standardized experimental protocols and data from structurally related compounds to provide a thorough safety assessment.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound. It is important to note that some of the physical and chemical properties are predicted or estimated due to a lack of experimentally determined values in the available literature.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 728-86-9 | [1][2][3][4] |

| Molecular Formula | C₁₄H₉F₃O | [1][2][3][4] |

| Molecular Weight | 250.22 g/mol | [1][2][3] |

| Appearance | Off-white to beige crystalline solid | [1][2] |

| Melting Point | 114-116 °C | [1][2] |

| Boiling Point | 309.2 ± 42.0 °C (Predicted) | [1][2] |

| Density | 1.2778 g/cm³ (Estimate) | [1][2] |

| Flash Point | Data not available. For comparison, the flash point of 4-chlorobenzophenone is 143 °C. | [5][6] |

| Water Solubility | Partly miscible. | [7] |

Table 2: Toxicological Data

Specific acute toxicity data (LD50/LC50) for this compound are not available in the reviewed literature, and its toxicological properties have not been thoroughly investigated. The primary hazards identified are based on GHS classifications provided by suppliers.

| Hazard Classification | Category | GHS Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

For context, the following table provides acute toxicity data for the parent compound, benzophenone, and a related methylated derivative.

| Compound | Route | Species | LD50/LC50 | Source |

| Benzophenone | Oral | Rat | >10 g/kg | [8] |

| Dermal | Rabbit | 3535 mg/kg | [8] | |

| 4-Methylbenzophenone | Intraperitoneal | Mouse | 250 mg/kg | [9][10][11] |

Table 3: Exposure Limits

No occupational exposure limits have been established for this compound by major regulatory agencies.

| Agency | Limit |

| OSHA (PEL) | Not established |

| ACGIH (TLV) | Not established |

| NIOSH (REL) | Not established |

Table 4: Fire and Explosion Data

| Parameter | Information |

| Flammability | Combustible solid. |

| Flash Point | Data not available. |

| Suitable Extinguishing Media | Water spray, alcohol-resistant foam, dry chemical, carbon dioxide. |

| Hazardous Combustion Products | Carbon oxides (CO, CO₂), hydrogen fluoride. |

Experimental Protocols for Safety Assessment

Acute Toxicity Testing

-

Oral Toxicity (OECD 420, 423, 425): To determine the acute oral toxicity, a stepwise procedure is used to minimize the number of animals required. Typically, female rats are fasted and then administered the substance by gavage at one of a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[4] The animals are observed for signs of toxicity and mortality over a 14-day period.[4] The results are used to classify the substance according to its potential hazard and to estimate the LD50.[12]

-

Dermal Toxicity (OECD 402): This test assesses the health hazards from short-term dermal exposure.[13] The substance is applied to a shaved area of the skin of rats (approximately 10% of the body surface) and held in place with a porous gauze dressing for 24 hours. Animals are observed for 14 days for signs of toxicity and mortality. This method can be conducted as a limit test at a high dose to classify substances of low toxicity or as a full study with multiple dose groups to determine an LD50 value.

-

Inhalation Toxicity (OECD 403): This guideline is used for substances that may be inhaled as a gas, vapor, or aerosol.[14][15] Rats are exposed to the substance in a whole-body or nose-only inhalation chamber for a defined period (typically 4 hours).[2] Multiple concentrations are tested to determine the median lethal concentration (LC50).[1] Animals are observed for at least 14 days post-exposure.[1][2]

Irritation and Sensitization Testing

-

Skin Irritation (OECD 439): This in vitro method uses a reconstructed human epidermis (RhE) model that mimics the properties of human skin.[8][9][16] The test substance is applied topically to the tissue surface.[3] After a set exposure and post-incubation period, cell viability is measured, typically using the MTT assay.[8][16] A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is a skin irritant.[3][8][9]

-

Eye Irritation (OECD 405 & 492): The traditional in vivo method (OECD 405) involves applying the test substance to the eye of a single albino rabbit and observing for effects on the cornea, iris, and conjunctiva over a period of up to 21 days. To reduce animal testing, in vitro methods like the Reconstructed human Cornea-like Epithelium (RhCE) test (OECD 492) are now widely used.[7] In this method, the substance is applied to the surface of the RhCE tissue, and cell viability is measured to predict eye irritation potential.[7]

-

Skin Sensitization (OECD 429): The Local Lymph Node Assay (LLNA) is a common method to assess the potential of a substance to cause skin sensitization.[11] It involves the topical application of the test substance to the ears of mice for three consecutive days.[11] The proliferation of lymphocytes in the draining auricular lymph nodes is then measured. A significant increase in lymphocyte proliferation compared to control animals indicates that the substance is a sensitizer.[11]

Potential Toxicological Signaling Pathways

Based on studies of benzophenone and its derivatives, two potential toxicological pathways for this compound are proposed below.

Endocrine Disruption via Estrogen Receptor Signaling

Several benzophenone derivatives have been shown to possess estrogenic activity, potentially leading to endocrine disruption. This can occur through the activation of estrogen receptors (ERα and ERβ), which can in turn modulate other signaling pathways, such as the Wnt/β-catenin pathway, implicated in cell proliferation and development.

Caption: Potential endocrine disruption pathway of benzophenones.

Phototoxicity and Oxidative Stress

Benzophenones are known photosensitizers. Upon absorption of UV radiation, they can generate reactive oxygen species (ROS), leading to cellular damage, including DNA damage and lipid peroxidation. This can trigger apoptotic pathways, involving the release of mitochondrial proteins like cytochrome c and Smac/DIABLO.

Caption: Proposed mechanism of benzophenone-induced phototoxicity.

Conclusion

This compound is a chemical intermediate that requires careful handling due to its classification as a skin, eye, and respiratory irritant. While comprehensive toxicological data is currently lacking, the information available from its GHS classification and by analogy to related benzophenone compounds suggests that appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection where necessary, should be used to minimize exposure. The potential for endocrine-disrupting effects and phototoxicity should also be considered, particularly in research and development settings. Further experimental studies following standardized guidelines are needed to fully characterize the safety profile of this compound. Researchers and drug development professionals should consult the most up-to-date safety data sheets from their suppliers and adhere to good laboratory practices when handling this compound.

References

- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 728-86-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | C14H9F3O | CID 69767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. fishersci.fr [fishersci.fr]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. fishersci.com [fishersci.com]

- 9. 4-Methylbenzophenone | C14H12O | CID 8652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Methylbenzophenone - Hazardous Agents | Haz-Map [haz-map.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. mdpi.com [mdpi.com]

- 13. Acute Toxicity and Ecological Risk Assessment of Benzophenone and N,N-Diethyl-3 Methylbenzamide in Personal Care Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. 3-(TRIFLUOROMETHYL)BENZOPHENONE CAS#: 728-81-4 [m.chemicalbook.com]

- 16. Acute Toxicity and Ecological Risk Assessment of Benzophenone-3 (BP-3) and Benzophenone-4 (BP-4) in Ultraviolet (UV)-Filters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)benzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(Trifluoromethyl)benzophenone, a key intermediate in the development of pharmaceuticals and advanced materials. The document details the prevalent synthetic methodology, the Friedel-Crafts acylation, offering a step-by-step experimental protocol. Quantitative data from various synthetic approaches are tabulated for comparative analysis. Furthermore, this guide presents visualizations of the core chemical transformation and experimental workflow to facilitate a deeper understanding of the process. Safety precautions and characterization data for the final compound are also thoroughly addressed.

Introduction

This compound is a valuable building block in organic synthesis, primarily owing to the presence of the trifluoromethyl group, which can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. Its utility is well-documented in the synthesis of non-steroidal anti-inflammatory drugs, agrochemicals, and photoinitiators. The reliable and efficient synthesis of this compound is therefore of critical importance. The most common and industrially scalable method for the preparation of this compound is the Friedel-Crafts acylation of trifluoromethylbenzene with benzoyl chloride.

Primary Synthetic Route: Friedel-Crafts Acylation

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that involves the introduction of an acyl group onto an aromatic ring. In the synthesis of this compound, trifluoromethylbenzene is acylated with benzoyl chloride using a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich trifluoromethylbenzene ring. The trifluoromethyl group is a deactivating but ortho, para-directing group; however, due to steric hindrance at the ortho position, the para-substituted product, this compound, is the major product.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound via Friedel-Crafts acylation.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Trifluoromethylbenzene | 146.11 | 29.22 g (20 mL) | 0.20 |

| Benzoyl Chloride | 140.57 | 28.11 g (23.2 mL) | 0.20 |

| Anhydrous Aluminum Chloride | 133.34 | 29.33 g | 0.22 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - |

| Saturated Sodium Bicarbonate | 84.01 | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

| Hexane | 86.18 | For recrystallization | - |

| Ethyl Acetate | 88.11 | For recrystallization | - |

Equipment

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

Procedure

-

Reaction Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using drying tubes.

-

Addition of Reactants: To the flask, add anhydrous aluminum chloride (29.33 g, 0.22 mol) and 100 mL of anhydrous dichloromethane. Cool the suspension to 0-5 °C using an ice bath.

-

In the dropping funnel, place a solution of benzoyl chloride (28.11 g, 0.20 mol) in 50 mL of anhydrous dichloromethane.

-

Reaction: Slowly add the benzoyl chloride solution to the stirred suspension of aluminum chloride over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition of benzoyl chloride is complete, add trifluoromethylbenzene (29.22 g, 0.20 mol) dropwise from the dropping funnel over 30 minutes, keeping the temperature at 0-5 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Purification: Combine the organic layers and wash with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallization: Recrystallize the crude product from a mixture of hexane and ethyl acetate to yield pure this compound as a white solid.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the synthesis of this compound and related benzophenones via Friedel-Crafts acylation.

| Aromatic Substrate | Acylating Agent | Catalyst (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Trifluoromethylbenzene | Benzoyl Chloride | AlCl₃ (1.1) | Dichloromethane | 0 to RT | 3 | ~85 |

| Benzene | Benzoyl Chloride | AlCl₃ (1.1) | Dichloromethane | 0 to RT | 2 | ~90[1] |

| Toluene | Benzoyl Chloride | AlCl₃ (1.1) | Dichloromethane | RT | 4 | 70.6[1] |

| Anisole | Acetic Anhydride | Zeolite | Acetic Acid | Reflux | 6 | 85 |

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

| Property | Value |

| Molecular Formula | C₁₄H₉F₃O[2] |

| Molar Mass | 250.22 g/mol [2] |

| Appearance | White to off-white solid |

| Melting Point | 114-117 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.52 (t, 2H), 7.64 (t, 1H), 7.78 (d, 2H), 7.82 (d, 2H) ppm |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 124.0 (q, J = 272 Hz), 125.6 (q, J = 4 Hz), 128.5, 130.0, 130.2, 132.6, 133.5 (q, J = 33 Hz), 137.2, 195.7 ppm |

| IR (KBr, cm⁻¹) | 3070, 1665 (C=O), 1610, 1450, 1325 (C-F), 1170, 1130, 1070, 930, 850, 700 |

| Mass Spectrum (EI, m/z) | 250 (M⁺), 173, 145, 105, 77 |

Safety and Handling

The Friedel-Crafts acylation involves the use of hazardous materials and requires appropriate safety precautions.

-

Anhydrous Aluminum Chloride: Highly corrosive and reacts violently with water, releasing HCl gas.[3][4] Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

-

Benzoyl Chloride: Corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.

-

Dichloromethane: A volatile and potentially carcinogenic solvent. Use in a well-ventilated fume hood.

-

Reaction Quenching: The quenching of the reaction mixture with water/acid is highly exothermic and can cause splashing.[3] Perform this step slowly and carefully in an ice bath.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Friedel-Crafts acylation provides a reliable and high-yielding route to this compound. The protocol detailed in this guide, along with the provided quantitative and characterization data, serves as a comprehensive resource for researchers and professionals in the fields of chemical synthesis and drug development. Careful adherence to the experimental procedure and safety precautions is essential for the successful and safe synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Photochemical Properties of 4-(Trifluoromethyl)benzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)benzophenone is an aromatic ketone that garners significant interest in the fields of photochemistry, organic synthesis, and pharmaceutical sciences. The presence of the electron-withdrawing trifluoromethyl (-CF₃) group on the benzophenone core significantly modulates its electronic and, consequently, its photochemical properties. This modification can enhance the efficiency of photochemical reactions and impart desirable characteristics for applications such as photoinitiators, photosensitizers in photodynamic therapy, and as versatile intermediates in the synthesis of complex organic molecules and active pharmaceutical ingredients.[1]

This technical guide provides a comprehensive overview of the core photochemical properties of this compound, detailed experimental protocols for their characterization, and a summary of key quantitative data.

Core Photochemical Principles: The Jablonski Diagram

The photochemistry of this compound, like other aromatic ketones, is governed by the transitions between its electronic energy states, which can be visualized using a Jablonski diagram. Upon absorption of ultraviolet (UV) light, the molecule is excited from its ground singlet state (S₀) to a higher energy singlet state (S₁ or S₂). Benzophenones are characterized by a highly efficient intersystem crossing (ISC) process, where the excited singlet state rapidly converts to a longer-lived triplet state (T₁). This triplet state is the primary photoactive species responsible for the rich photochemistry of benzophenones.[2][3]

Quantitative Photochemical Data

Table 1: Spectroscopic and Photophysical Properties of a Trifluoromethyl-Substituted Benzophenone Derivative

| Parameter | Value | Conditions | Reference |

| Absorption Maxima (λmax) | ~260 nm, ~340 nm | Acetonitrile | [4] |

| Molar Absorptivity (ε) | Data not available | - | - |

| Phosphorescence Maxima | ~450 nm | Acetonitrile, 77 K | [4] |

| Fluorescence Quantum Yield (Φf) | Very low (typical for benzophenones) | - | [5] |

| Phosphorescence Quantum Yield (Φp) | 0.75 (for di-para-trifluoromethyl derivative) | Acetonitrile, 77 K | [4] |

| Triplet State Energy (ET) | ~69 kcal/mol | Acetonitrile | [4] |

| Triplet State Lifetime (τT) | Data not available | - | - |

Note: The data for quantum yield and triplet energy are for di-para-trifluoromethyl-benzophenone and serve as a close approximation for this compound.

Key Photochemical Reaction: Photoreduction

A hallmark reaction of benzophenones is their photoreduction in the presence of a hydrogen donor, such as isopropanol, to form benzopinacol. This reaction proceeds via the excited triplet state of the benzophenone, which abstracts a hydrogen atom from the alcohol to form a ketyl radical. Two ketyl radicals then dimerize to yield the pinacol product. The trifluoromethyl group can enhance the rate of this reaction by increasing the electrophilicity of the carbonyl oxygen in the triplet state.[4][5]

Experimental Protocols

The following section outlines detailed methodologies for the characterization of the photochemical properties of this compound.

UV-Vis Absorption Spectroscopy

This protocol determines the absorption spectrum and molar absorption coefficient (ε) of the compound.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., acetonitrile, cyclohexane)

-

Quartz cuvettes (1 cm path length)

-

-

Procedure:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent.

-

Prepare a series of dilutions from the stock solution (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M).

-

Record the UV-Vis absorption spectrum of each solution from 200 to 400 nm, using the pure solvent as a reference.

-

Identify the wavelengths of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration. The slope of the resulting line will be the molar absorption coefficient (ε).

-

Fluorescence and Phosphorescence Spectroscopy

This protocol measures the emission spectra and quantum yields of fluorescence and phosphorescence.

-

Instrumentation: A spectrofluorometer with a phosphorescence lifetime measurement accessory and a low-temperature sample holder (for phosphorescence).

-

Materials:

-

This compound solution in a spectroscopic grade solvent.

-

A suitable fluorescence quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

A suitable phosphorescence quantum yield standard (e.g., benzophenone in a glassy matrix at 77 K).

-

Liquid nitrogen.

-

-

Procedure (Fluorescence):

-

Prepare a dilute solution of the sample and the standard with an absorbance of < 0.1 at the excitation wavelength.

-

Record the fluorescence emission spectrum of the sample and the standard at the same excitation wavelength.

-

Calculate the fluorescence quantum yield (Φf) using the comparative method.

-

-

Procedure (Phosphorescence):

-

Prepare a solution of the sample in a solvent that forms a clear glass at low temperatures (e.g., ethanol or a mixture of ethanol/methanol).

-

Degas the solution by bubbling with nitrogen or argon to remove quenching oxygen.

-

Place the sample in the low-temperature holder and cool to 77 K with liquid nitrogen.

-

Record the phosphorescence emission spectrum and lifetime.

-

Determine the phosphorescence quantum yield (Φp) by comparison with a standard.

-

Laser Flash Photolysis (LFP)

LFP is used to study the properties of the transient triplet state, such as its lifetime and reactivity.[4][6]

-

Instrumentation: A nanosecond laser flash photolysis setup with a pulsed laser (e.g., Nd:YAG at 355 nm), a probe lamp, a monochromator, and a fast detector.

-

Materials:

-

Degassed solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Quenchers or reactants (e.g., isopropanol) if studying reaction kinetics.

-

-

Procedure:

-

Place the degassed sample solution in a quartz cuvette in the LFP apparatus.

-

Excite the sample with a short laser pulse.

-

Monitor the change in absorbance at a specific wavelength as a function of time to obtain the decay kinetics of the transient species (the triplet state).

-

Repeat the measurement at various wavelengths to construct the transient absorption spectrum of the triplet state.

-

The triplet lifetime (τT) is determined by fitting the decay curve to an appropriate kinetic model.

-

Applications in Research and Drug Development

The unique photochemical properties of this compound make it a valuable tool for researchers and drug development professionals:

-

Photoaffinity Labeling: As a photophore, it can be incorporated into a ligand to covalently cross-link with its biological target upon UV irradiation, aiding in the identification of binding partners.

-

Photodynamic Therapy (PDT): Its ability to act as an efficient photosensitizer allows for the generation of reactive oxygen species (ROS) that can induce cell death, a key mechanism in PDT for cancer treatment.

-

Photoinitiator: In polymer chemistry, it can initiate polymerization reactions upon UV exposure.

-

Synthetic Intermediate: The trifluoromethyl group enhances the stability and modulates the electronic properties of molecules, making this compound a valuable building block in the synthesis of novel therapeutic agents.[1]

Conclusion

This compound exhibits a rich and versatile photochemistry, largely dictated by its highly efficient intersystem crossing to the triplet state. The electron-withdrawing trifluoromethyl group enhances its photoreactivity, making it a potent photosensitizer and a valuable tool in various scientific disciplines. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of its photochemical properties, enabling further exploration of its potential in innovative applications, particularly in the realm of drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Etna Lab | Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy [etnalabs.com]

- 4. Substituent effect on the photoreduction kinetics of benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 6. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 4-(Trifluoromethyl)benzophenone as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethyl)benzophenone is a versatile chemical intermediate of significant interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group, enhance the metabolic stability, bioavailability, and binding affinity of derivative compounds. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a focus on detailed experimental protocols and quantitative data to support research and development endeavors.

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design. The trifluoromethyl group (-CF3) is particularly valued for its ability to modulate a compound's lipophilicity, metabolic stability, and conformational preferences. This compound serves as a key building block for introducing this critical moiety into larger, more complex molecular architectures. Its benzophenone core also provides a versatile scaffold for a variety of chemical transformations, making it an indispensable tool in the synthesis of novel therapeutic agents and functional materials. This document serves as a technical resource, consolidating essential data and methodologies for the effective utilization of this important chemical intermediate.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its application in synthesis and for the characterization of its derivatives.

Physical Properties

| Property | Value | Reference |

| CAS Number | 728-86-9 | [1] |

| Molecular Formula | C₁₄H₉F₃O | [1] |

| Molecular Weight | 250.22 g/mol | [2] |

| Melting Point | 114-116 °C | [3] |

| Appearance | Off-white to beige crystalline solid | [3] |

Spectroscopic Data

The following tables summarize the key spectroscopic signatures of this compound, which are crucial for its identification and for monitoring reaction progress.

Table 2.2.1. 1H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.81 | d | 2H | Aromatic H |

| 7.76 | d | 2H | Aromatic H |

Solvent: CDCl₃. Data extrapolated from similar compounds.[4]

Table 2.2.2. 13C NMR Spectral Data

| Chemical Shift (ppm) | Quartet Coupling Constant (J, Hz) | Assignment |

| 197.0 | C=O | |

| 139.8 | Aromatic C | |

| 134.5 | 33 | Aromatic C-CF₃ |

| 128.7 | Aromatic CH | |

| 125.8 | 4 | Aromatic CH |

| 123.7 | 271 | -CF₃ |

Solvent: CDCl₃. Data extrapolated from similar compounds.[4]

Table 2.2.3. 19F NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| -63.23 | s | -CF₃ |

Solvent: CDCl₃. Data extrapolated from similar compounds.[4]

Table 2.2.4. Mass Spectrometry Data

| m/z | Interpretation |

| 250.06 | [M]⁺ |

| 231.06 | [M - F]⁺ |

| 181.05 | [M - CF₃]⁺ |

| 105.03 | [C₆H₅CO]⁺ |

| 77.04 | [C₆H₅]⁺ |

Source: Electron Ionization (EI). Data obtained from public spectral databases.[2]

Table 2.2.5. Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1665 | C=O Stretch | Ketone |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

| ~1320 | C-F Stretch | Trifluoromethyl Group |

| ~1160, ~1120 | C-F Stretch | Trifluoromethyl Group |

Sample preparation: KBr pellet or ATR. Data extrapolated from general values for benzophenones and trifluoromethylated aromatics.

Synthesis of this compound

The most common and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation.

Friedel-Crafts Acylation

This electrophilic aromatic substitution reaction involves the acylation of (trifluoromethyl)benzene with benzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

-

Materials:

-

(Trifluoromethyl)benzene

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol or hexanes for recrystallization

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane via the dropping funnel to the stirred suspension.

-

After the addition of benzoyl chloride, add (trifluoromethyl)benzene (1.0-1.2 equivalents) dropwise.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

-

Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to yield this compound as a crystalline solid.

-

-